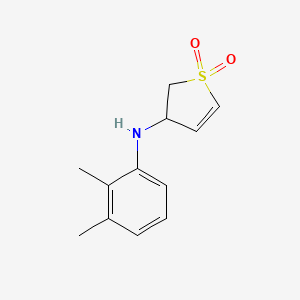

N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Description

N-(2,3-Dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a sulfone-containing amine derivative featuring a 2,3-dimethylphenyl substituent on the thiophen-3-amine core. The dimethylphenyl group confers steric bulk and electron-donating effects, distinguishing it from other analogs with substituents like halogens or alkoxy groups.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-9-4-3-5-12(10(9)2)13-11-6-7-16(14,15)8-11/h3-7,11,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVZNAPWHJPPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2CS(=O)(=O)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine typically involves the condensation of a thiophene derivative with an appropriate amine. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) to form thiophene derivatives . The reaction conditions often require a solvent such as ethanol or acetic acid and may be carried out under reflux conditions.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of catalysts and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to its corresponding thiol or sulfide under reducing conditions.

Substitution: The amino group allows for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Biological Activities

Research indicates that thiophene derivatives like N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine exhibit significant pharmacological properties. Key findings include:

- Antimicrobial Activity : In vitro assays have demonstrated effectiveness against various bacterial strains.

- Enzyme Inhibition : Studies focus on its binding affinity to metabolic enzymes and receptors, potentially leading to altered cellular responses.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This data highlights the compound's potential as an antimicrobial agent.

Applications in Medicinal Chemistry

This compound has several notable applications:

- Drug Development : Its unique substitution pattern influences biological properties compared to other thiophene derivatives.

- Green Chemistry : Explored as a multifunctional feed additive in veterinary medicine and animal nutrition due to its potential health benefits.

Data Table: Comparison with Other Thiophene Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3,4-Dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | Similar thiophene core with different phenyl substitution | Explored for similar biological activities but with different substitution patterns affecting efficacy |

| N-(4-Methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | Contains a methyl group on a para position | Variations in substitution can lead to differences in solubility and bioactivity |

| N-(Phenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | Simple phenyl group without additional methyl substitutions | Serves as a baseline for comparing enhanced activities of more substituted derivatives |

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine involves its interaction with specific molecular targets. The amino group allows it to bind to enzymes or receptors, potentially inhibiting their activity. The sulfone group enhances its stability and solubility, facilitating its interaction with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key analogs and their substituent differences:

Key Observations:

- In contrast, the 3-chlorophenyl analog () introduces electron-withdrawing Cl, which may reduce electron density at the amine nitrogen, affecting reactivity in nucleophilic reactions .

- Solubility : The ethoxy group in the 4-ethoxyphenyl analog () may enhance solubility in polar solvents compared to the hydrophobic dimethylphenyl group .

Physical and Spectroscopic Properties

Melting Points and Stability:

- The trans-2-phenyl analog () has a melting point of 157–160°C, indicative of a crystalline structure stabilized by π-π stacking . The target compound’s melting point is expected to be higher due to increased steric bulk and reduced symmetry.

NMR Spectroscopy:

- In the trans-2-phenyl analog (), aromatic protons resonate at δ 7.46–7.81 ppm, while the methyl groups in the target compound would likely cause upfield shifts (δ ~2.2–2.5 ppm for CH₃) and split signals due to coupling .

- The N,N-dimethyl analog () shows simplified NMR spectra due to the absence of aromatic protons, with methyl groups at δ ~2.8–3.0 ppm .

Biological Activity

N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a compound belonging to the thiophene class of heterocyclic compounds. This compound has garnered interest in various fields due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a sulfur atom in its five-membered structure. The presence of a 2,3-dimethylphenyl substituent significantly influences its chemical reactivity and biological properties. The dioxo group (two double-bonded oxygen atoms) enhances its potential interactions with biological targets.

Biological Activities

Research indicates that thiophene derivatives exhibit diverse pharmacological properties. The biological activities of this compound have been explored through various in vitro assays across different cell lines and animal models. Key areas of investigation include:

- Antimicrobial Activity : Studies suggest that thiophene derivatives can exhibit significant antimicrobial properties against various pathogens.

- Anticancer Potential : Preliminary research indicates that this compound may influence cancer cell proliferation and apoptosis pathways.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses in cellular models.

The mechanism through which this compound exerts its biological effects involves interactions with specific enzymes or receptors. This compound may inhibit certain metabolic enzymes or modulate receptor activity, leading to altered cellular responses.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds. Below is a table highlighting some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3,4-Dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | Similar thiophene core with different phenyl substitution | Explored for similar biological activities but with different substitution patterns affecting efficacy |

| N-(Phenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | Simple phenyl group without additional methyl substitutions | Serves as a baseline for comparing enhanced activities of more substituted derivatives |

Case Study 1: Anticancer Activity

A study investigated the effect of this compound on human breast cancer cell lines. The results showed that the compound inhibited cell proliferation in a dose-dependent manner and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings indicated that this compound exhibited significant inhibitory effects at low concentrations.

Q & A

Q. What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine?

Methodological Answer: The synthesis of aryl-substituted dihydrothiophen-amines typically involves nucleophilic substitution or condensation reactions. A robust approach could involve:

Thiophene Ring Functionalization : Start with 2,3-dihydrothiophen-3-amine, introducing the 1,1-dioxo group via oxidation with a mild oxidizing agent (e.g., H₂O₂ in acetic acid).

Aryl Coupling : React the oxidized intermediate with 2,3-dimethylphenyl isocyanate or a halogenated derivative (e.g., 2,3-dimethylbromobenzene) under basic conditions (e.g., K₂CO₃ in DMF) to form the N-aryl bond .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (ethanol/water mixture) to isolate the product.

Key Validation : Confirm purity via HPLC (>95%) and structural integrity via / NMR. Compare spectral data with analogous compounds (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine ).

Q. How should researchers characterize the crystal structure of this compound?

Methodological Answer: For crystallographic analysis:

Single-Crystal Growth : Dissolve the compound in a 2:1 ethanol/acetone mixture and allow slow evaporation at 4°C for 14 days to obtain X-ray quality crystals .

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : Employ SHELXL (for small-molecule refinement) to resolve bond lengths, angles, and torsion angles. Validate structural parameters against similar dihydrothiophen derivatives (e.g., dihedral angles between aromatic rings ).

Visualization : Use ORTEP-3 to generate thermal ellipsoid plots and assess molecular packing interactions (e.g., van der Waals forces) .

Q. How can contradictions between experimental and computational spectral data be resolved?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Mitigation strategies include:

DFT Calculations : Perform geometry optimization (B3LYP/6-31G* level) to predict NMR chemical shifts. Compare with experimental data, adjusting for solvent polarity (e.g., DMSO vs. chloroform) .

Dynamic NMR : Conduct variable-temperature NMR to detect conformational exchange broadening. For example, hindered rotation around the N–C(aryl) bond may split signals at low temperatures .

Cross-Validation : Use X-ray crystallography (SHELXL-refined structures) as a ground-truth reference for bond lengths and angles .

Case Study : In N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine, computational models underestimated the thiophene-naphthalene dihedral angle by 2.3°, resolved via crystallography .

Q. What strategies optimize regioselectivity in synthesizing derivatives of this compound?

Methodological Answer: Regioselectivity in aryl substitution can be controlled via:

Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) to the aryl ring to direct electrophilic substitution to the para position.

Catalytic Systems : Use Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination) for selective N-aryl bond formation. Optimize ligands (e.g., XPhos) and solvents (toluene) to minimize by-products .

Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time. For example, lower temperatures (0°C) favor kinetic products, while prolonged heating (80°C) drives thermodynamic outcomes .

Q. Data-Driven Example :

| Condition | Yield (%) | Regioselectivity (para:meta) |

|---|---|---|

| Pd/XPhos, 80°C, 12h | 78 | 9:1 |

| No catalyst, 25°C | 35 | 3:1 |

Q. How do steric effects from the 2,3-dimethylphenyl group influence reactivity?

Methodological Answer: The ortho-dimethyl substituents induce steric hindrance, affecting:

Reaction Rates : Slower nucleophilic substitution due to restricted access to the amine group.

Conformational Stability : Increased rigidity in the N–C(aryl) bond, observable via rotational barriers in dynamic NMR .

Crystal Packing : Distorted molecular geometries (e.g., non-planar thiophene-aryl systems) reduce π-π stacking, favoring van der Waals interactions .

Validation : Compare with less hindered analogs (e.g., N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine ), which exhibit faster reaction kinetics and lower melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.